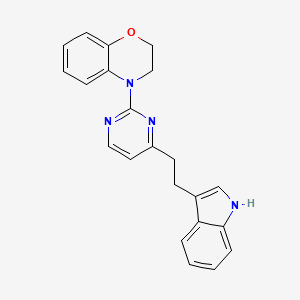

Cyp121A1-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H20N4O |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

4-[4-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-yl]-2,3-dihydro-1,4-benzoxazine |

InChI |

InChI=1S/C22H20N4O/c1-2-6-19-18(5-1)16(15-24-19)9-10-17-11-12-23-22(25-17)26-13-14-27-21-8-4-3-7-20(21)26/h1-8,11-12,15,24H,9-10,13-14H2 |

InChI Key |

IDUIVCFNXSKLPB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2N1C3=NC=CC(=N3)CCC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Molecular Achilles' Heel of Tuberculosis: A Technical Guide to the Mechanism of Action of Cyp121A1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a formidable global health threat, necessitating the discovery of novel therapeutic agents with unique mechanisms of action.[1] The cytochrome P450 enzyme Cyp121A1 has been identified as a critical enzyme for the viability of Mtb, making it a promising target for the development of new anti-tubercular drugs.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting Cyp121A1, with a focus on the molecular interactions and biochemical consequences of their binding. While a specific inhibitor designated "Cyp121A1-IN-1" is not prominently described in the current scientific literature, this document will detail the well-characterized mechanisms of various potent Cyp121A1 inhibitors, offering a comprehensive understanding for researchers in the field.

The Function and Catalytic Uniqueness of Cyp121A1

Cyp121A1 is a P450 enzyme essential for the growth of M. tuberculosis.[2] Its precise physiological role is the catalysis of a vital and unusual C-C bond formation reaction. Specifically, Cyp121A1 catalyzes the oxidative crosslinking of two tyrosine residues within the cyclodipeptide cyclo-(L-Tyr-L-Tyr) (cYY) to form mycocyclosin.[2][4] This reaction is critical for the bacterium's survival.

Unlike many other P450 enzymes, Cyp121A1's catalytic activity involves a peroxidase-like mechanism.[5] Instead of the classical P450 catalytic cycle, it generates substrate di-radicals without the displacement of the sixth water ligand from the heme iron.[5] This unique catalytic function presents a specific target for inhibitor design.[6][7]

Mechanism of Action of Cyp121A1 Inhibitors

The primary mechanism by which small molecules inhibit Cyp121A1 is through direct interaction with the enzyme's active site. These interactions can be broadly categorized into two main types: direct coordination with the heme iron and binding within the substrate access channel, often involving a network of hydrogen bonds and hydrophobic interactions.

Azole-Based Inhibitors: Direct Heme Interaction

A significant class of Cyp121A1 inhibitors are azole-containing compounds, including well-known antifungal drugs like fluconazole, econazole, and clotrimazole.[2][5] These molecules typically function by coordinating with the heme iron in the enzyme's active site.

The binding of azole drugs to P450 enzymes is characterized by a "type II" spectral shift in UV-visible spectroscopy. This shift is indicative of the nitrogen atom of the azole ring directly coordinating with the heme iron, displacing the water molecule that is typically bound in the resting state of the enzyme.[8][9] This direct binding prevents the interaction of the natural substrate, cYY, with the heme iron, thereby inhibiting the enzyme's catalytic activity.

Interestingly, studies with fluconazole have revealed a novel binding mode where the inhibitor's triazole nitrogen coordinates to the heme iron via a bridging water molecule.[3][5][10] This highlights the nuanced and specific interactions that can be exploited for inhibitor development.

Fragment-Based Inhibitors: Blocking the Substrate Channel

Fragment-based drug discovery approaches have identified inhibitors that do not directly coordinate with the heme iron. Instead, these molecules bind within the solvent and substrate access channel leading to the active site.[3][4][5][11]

These inhibitors engage in a combination of hydrophobic interactions and hydrogen bonding with key amino acid residues in the active site.[4][11] By occupying this channel, they physically block the entry of the cYY substrate to the catalytic heme center.[4][11] Crystal structures of Cyp121A1 in complex with such inhibitors have revealed a common binding site within a bottleneck-like cleft that leads to the heme cofactor.[8]

Quantitative Data on Cyp121A1 Inhibitors

The following table summarizes key quantitative data for representative Cyp121A1 inhibitors, providing a comparative overview of their potency.

| Inhibitor Class | Representative Compound | Binding Affinity (Kd) | Minimum Inhibitory Concentration (MIC90) against Mtb H37Rv | Reference |

| Azole Pyrazole | Compound 11f (propyloxy derivative) | 11.73 μM | 3.95–12.03 μg/mL | [9] |

| Azole Pyrazole | Compound 11h (isopropyloxy derivative) | 17.72 μM | 3.95–12.03 μg/mL | [9] |

| Azole Pyrazole | Compound 12b (methoxy derivative) | 5.13 μM | 4.35–25.63 μg/mL | [9] |

| Fragment-based | Compound 2 | 15 μM | Not Reported | [1][12] |

| Natural Substrate | cyclo-(L-Tyr-L-Tyr) (cYY) | 12.28 μM | Not Applicable | [9] |

Experimental Protocols

The characterization of Cyp121A1 inhibitors relies on a combination of biophysical, biochemical, and microbiological assays.

UV-visible (UV-vis) Spectroscopy for Binding Affinity

This is a primary method to assess the binding of inhibitors to the heme iron of Cyp121A1.

-

Principle: The Soret peak of the heme in the P450 enzyme is sensitive to the coordination state of the iron. Type I spectral shifts (a shift of the Soret peak to a shorter wavelength) are typically observed upon substrate binding, while type II shifts (a shift to a longer wavelength) indicate direct coordination of a ligand, often a nitrogen-containing inhibitor, to the heme iron.

-

Methodology:

-

Purified Cyp121A1 is diluted to a final concentration of 1-5 µM in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

A baseline UV-vis spectrum is recorded from approximately 350 to 500 nm.

-

The inhibitor, dissolved in a suitable solvent like DMSO, is titrated into the enzyme solution in increasing concentrations.

-

After each addition and a brief incubation period, a new spectrum is recorded.

-

The difference in absorbance between the peak and trough of the resulting spectra is plotted against the inhibitor concentration.

-

The dissociation constant (Kd) is determined by fitting the data to a tight-binding equation or a hyperbolic binding curve.

-

X-ray Crystallography for Structural Elucidation

This technique provides high-resolution structural information on how inhibitors bind to Cyp121A1.

-

Principle: By determining the three-dimensional structure of the enzyme-inhibitor complex, the precise molecular interactions, including hydrogen bonds and hydrophobic contacts, can be identified.

-

Methodology:

-

Crystals of purified Cyp121A1 are grown using techniques such as vapor diffusion.

-

The crystals are soaked in a solution containing a high concentration of the inhibitor.

-

The soaked crystals are then cryo-cooled and subjected to X-ray diffraction.

-

The resulting diffraction data is processed to solve the crystal structure of the complex.

-

The final structure reveals the binding mode and orientation of the inhibitor within the active site.

-

Antimicrobial Susceptibility Testing

This assay determines the ability of an inhibitor to prevent the growth of M. tuberculosis.

-

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Methodology (e.g., Spot-Culture Growth Inhibition Assay - SPOTi):

-

M. tuberculosis H37Rv is grown to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9).

-

The bacterial culture is diluted to a standardized cell density.

-

The inhibitor is serially diluted in a 96-well plate.

-

The bacterial suspension is added to each well containing the inhibitor.

-

The plate is incubated at 37°C for a defined period (e.g., 7-14 days).

-

The MIC90 is determined as the lowest concentration of the inhibitor that causes at least a 90% reduction in the number of bacterial colonies compared to a drug-free control.[9]

-

Visualizing the Molecular Interactions

The following diagrams illustrate the key pathways and interactions involved in Cyp121A1 function and inhibition.

Caption: Catalytic cycle of Cyp121A1.

Caption: Modes of Cyp121A1 inhibition.

Caption: Inhibitor characterization workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00155A [pubs.rsc.org]

- 10. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Role of Cyp121A1-IN-1 in Inhibiting Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 121A1 (Cyp121A1) is a unique and essential enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), making it a compelling target for novel anti-TB drug development.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of Cyp121A1 inhibitors, with a focus on the principles guiding the development of compounds like Cyp121A1-IN-1. We will explore the enzyme's structure and function, detail the experimental protocols used to characterize its inhibitors, and present quantitative data for key inhibitory compounds. Visualizations of the enzyme's catalytic pathway and inhibitor interaction models are provided to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction to Cyp121A1: A Vital Mtb Drug Target

Mycobacterium tuberculosis harbors a significant number of cytochrome P450 enzymes, with Cyp121A1 being distinguished by its essentiality for bacterial viability.[2][3] This enzyme catalyzes an unusual C-C bond formation in the cyclodipeptide cyclo(L-Tyr-L-Tyr) (cYY) to produce mycocyclosin.[4][5] While the precise physiological role of mycocyclosin is not fully elucidated, the indispensability of Cyp121A1 for Mtb survival underscores its potential as a therapeutic target.[2][6] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of new drugs with novel mechanisms of action, positioning Cyp121A1 inhibitors as a promising avenue of research.[5]

Cyp121A1: Structure and Catalytic Mechanism

Cyp121A1 exhibits a rigid structural architecture with a heme active site.[1][4] Unlike classical P450 monooxygenases, Cyp121A1 functions more like a peroxidase, utilizing a substrate-based radical mechanism for C-C coupling without the displacement of the sixth water ligand from the heme iron.[7] The enzyme's active site is characterized by key amino acid residues that are crucial for substrate binding and catalysis.[1][8] A notable feature of Cyp121A1 is its ability to form functional dimers, a characteristic that appears to be important for its catalytic activity and substrate specificity.[3][9]

Catalytic Cycle of Cyp121A1

The catalytic process involves the generation of substrate diradicals, which then undergo radical-radical coupling to form the C-C bond of mycocyclosin.[2][7] This non-canonical P450 mechanism presents unique opportunities for inhibitor design.

Figure 1: Proposed catalytic cycle of Cyp121A1.

Inhibition of Cyp121A1: Mechanisms and Key Compounds

Inhibition of Cyp121A1 can be achieved through different mechanisms, including direct interaction with the heme iron or by blocking the substrate access channel.[1][10] Azole-based compounds are a well-studied class of Cyp121A1 inhibitors that coordinate with the heme iron, disrupting the enzyme's catalytic activity.[11] Fragment-based approaches have also been successful in identifying novel inhibitor scaffolds.[6][10]

Azole-Based Inhibitors

Several azole antifungal drugs, such as econazole, clotrimazole, and miconazole, have demonstrated potent inhibitory activity against Cyp121A1.[2][11] These compounds typically feature a nitrogen-containing heterocycle that directly coordinates with the heme iron, leading to a characteristic Type II spectral shift in UV-visible spectroscopy.[6] Interestingly, fluconazole exhibits a novel binding mode where its triazole nitrogen coordinates to the heme iron via a bridging water molecule.[1][7]

Fragment-Based Inhibitors

Fragment-based screening has identified small molecules that bind to Cyp121A1 at sites distinct from the heme.[6][10] These fragments can then be optimized and merged to generate more potent lead compounds. This approach offers the advantage of exploring a wider chemical space and potentially identifying inhibitors with novel mechanisms of action that do not rely on direct heme binding.[6]

Figure 2: General mechanisms of Cyp121A1 inhibition.

Quantitative Data for Cyp121A1 Inhibitors

The following tables summarize key quantitative data for well-characterized inhibitors of Cyp121A1. This data is essential for structure-activity relationship (SAR) studies and for benchmarking new chemical entities.

| Compound | Kd (μM) | Reference |

| Econazole | < 0.2 | [11] |

| Clotrimazole | < 0.2 | [11] |

| Miconazole | < 0.2 | [11] |

| Ketoconazole | 3.3 ± 0.3 | [11] |

| Fluconazole | 9.7 ± 0.2 | [11] |

| Fragment 1 | > 2500 | [6] |

| Lead Compound 2 | 15 | [6] |

| Table 1: Dissociation constants (Kd) of selected azole drugs and fragment-based inhibitors for Cyp121A1. |

| Compound | MIC (μg/mL) against Mtb H37Rv | Reference |

| Econazole | 8 | [6] |

| Clotrimazole | 11 | [6] |

| Miconazole | 8 | [6] |

| Table 2: Minimum Inhibitory Concentrations (MIC) of selected azole drugs against M. tuberculosis. |

Experimental Protocols

The characterization of Cyp121A1 inhibitors relies on a combination of biophysical, biochemical, and microbiological assays.

Protein Expression and Purification

Recombinant Cyp121A1 is typically expressed in E. coli and purified using affinity and size-exclusion chromatography.

UV-Visible Spectroscopy for Ligand Binding

This technique is used to assess the binding of compounds to the heme iron of Cyp121A1. Type II inhibitors, such as azoles, cause a red-shift in the Soret peak of the heme spectrum.

-

Protocol:

-

Prepare a solution of purified Cyp121A1 (typically 5 μM) in a suitable buffer (e.g., 200 mM ammonium acetate, pH 7.0).[6]

-

Record the baseline UV-visible spectrum (Soret peak around 416.5 nm).[6]

-

Titrate the inhibitor into the protein solution in small aliquots.

-

Record the spectrum after each addition until saturation is reached (no further spectral shift).

-

Calculate the dissociation constant (Kd) by fitting the change in absorbance to a suitable binding isotherm.[12]

-

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including Kd, enthalpy (ΔH), and entropy (ΔS).

X-ray Crystallography

Determining the crystal structure of Cyp121A1 in complex with an inhibitor provides detailed insights into the binding mode and key molecular interactions, guiding further inhibitor design.[6][13]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. This is a crucial step in evaluating the whole-cell activity of an inhibitor.

Figure 3: A typical experimental workflow for the characterization of Cyp121A1 inhibitors.

Conclusion and Future Directions

Cyp121A1 remains a highly validated and promising target for the development of novel anti-tuberculosis therapeutics. The unique catalytic mechanism and essential nature of this enzyme provide a solid foundation for the discovery of inhibitors with novel modes of action. The continued application of integrated structural biology, biophysical techniques, and medicinal chemistry will be crucial in advancing potent and selective Cyp121A1 inhibitors, such as those represented by the this compound class, towards clinical development. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to ensure their efficacy and safety in vivo.

References

- 1. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface hydrophobics mediate functional dimerization of CYP121A1 of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 [ouci.dntb.gov.ua]

- 9. 19F-NMR reveals substrate specificity of CYP121A1 in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cyp121A1-IN-2, a Novel Non-Heme Coordinating Inhibitor of Mycobacterium tuberculosis

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Cyp121A1-IN-2, a potent inhibitor of the essential cytochrome P450 enzyme CYP121A1 from Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.

Chemical Structure and Properties

Cyp121A1-IN-2, identified as a triphenol pyrazole-amine, emerged from a fragment-based drug discovery campaign aimed at identifying novel scaffolds for CYP121A1 inhibition.[1] Unlike many azole-based inhibitors that coordinate directly with the heme iron of cytochrome P450 enzymes, Cyp121A1-IN-2 exhibits a distinct binding mode, engaging with amino acid residues in the enzyme's active site.[1]

Chemical Structure:

The core of Cyp121A1-IN-2 is a 5-aminopyrazole ring, decorated with three phenolic groups. This triphenolic substitution plays a crucial role in its binding affinity and specificity for the CYP121A1 active site.

Physicochemical Properties:

The physicochemical properties of Cyp121A1-IN-2 and related pyrazole derivatives are summarized in the table below. The development of this inhibitor from an initial fragment hit resulted in a significant improvement in binding affinity.[1]

| Compound/Fragment | Chemical Class | Binding Affinity (KD) | Ligand Efficiency (LE) |

| Fragment 1 | 4-(1H-1,2,4-triazol-1-yl)phenol | 1.7 mM | Not Reported |

| Cyp121A1-IN-2 | Triphenol pyrazole-amine | 15 µM | 0.23 |

| Analogue 24a | 4-methoxy protected precursor | 33 nM | Not Reported |

| Analogue 25a | Related pyrazole-amine | Not Reported | Not Reported |

Table 1: Summary of quantitative data for Cyp121A1-IN-2 and related compounds.[1]

Mechanism of Action and Signaling Pathway

Cyp121A1-IN-2 functions by competitively inhibiting the binding of the natural substrate, cyclo(L-Tyr-L-Tyr) (cYY), to the active site of the CYP121A1 enzyme. The binding of Cyp121A1-IN-2 is characterized by a network of hydrogen bonds with key amino acid residues, rather than direct coordination with the heme iron.[1]

An X-ray crystal structure of the inhibitor bound to CYP121A1 revealed that the 5-aminopyrazole core forms optimized hydrogen bonding interactions with residues Gln385, Ala167, and Thr77 located in the distal pocket of the active site.[1] This mode of action represents a privileged binding mode for an azole-containing compound, as they typically bind directly to the heme cofactor.[1]

Experimental Protocols

The synthesis of the 5-aminopyrazole core, a key structural motif in Cyp121A1-IN-2, can be achieved through a multi-step synthetic route. A general procedure is outlined below, based on established methods for similar compounds.[2][3]

Step 1: Claisen Condensation: A substituted phenylacetonitrile is reacted with a benzoate ester in the presence of a strong base, such as sodium hydride, to yield a β-ketonitrile intermediate.

Step 2: Cyclization with Hydrazine: The β-ketonitrile intermediate is then treated with hydrazine hydrate under acidic conditions and heated to induce cyclization, forming the 5-aminopyrazole ring.

Step 3: Deprotection: If protecting groups, such as methyl ethers on the phenolic hydroxyls, are used, they are subsequently removed using a deprotecting agent like boron tribromide (BBr₃) to yield the final triphenolic compound.

The binding affinity (dissociation constant, KD) of Cyp121A1-IN-2 for the CYP121A1 enzyme is determined using UV-visible absorbance spectroscopy. This method measures the spectral shifts in the heme Soret peak upon ligand binding.

Protocol:

-

Protein Preparation: Purified CYP121A1 enzyme is diluted to a final concentration of 1-5 µM in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 100 mM NaCl and 10% glycerol).

-

Ligand Titration: A concentrated stock solution of the inhibitor in DMSO is serially diluted. Aliquots of the inhibitor solution are added to the protein solution in a quartz cuvette.

-

Spectral Measurement: After each addition of the inhibitor, the UV-vis spectrum is recorded from 350 to 500 nm. The changes in the Soret peak absorbance are monitored.

-

Data Analysis: The change in absorbance is plotted against the inhibitor concentration. The data are then fitted to the Morrison (quadratic) equation or a similar binding isotherm to calculate the KD value. A red-shift in the Soret peak (Type II shift) typically indicates coordination to the heme iron, either directly or through a water molecule.[2]

To elucidate the precise binding mode of Cyp121A1-IN-2, co-crystallization with the CYP121A1 protein is performed.

Protocol:

-

Complex Formation: Purified CYP121A1 is incubated with a molar excess of the inhibitor to ensure complex formation.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques, such as sitting-drop or hanging-drop vapor diffusion, with a range of precipitants and buffer conditions.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals. The structure is then solved and refined to reveal the atomic-level interactions between the inhibitor and the enzyme.

Conclusion

Cyp121A1-IN-2 represents a promising class of non-heme coordinating inhibitors of M. tuberculosis CYP121A1. Its unique mechanism of action, involving specific hydrogen bonding interactions with distal pocket residues, offers a novel approach for the development of potent and selective anti-tubercular agents. The experimental protocols detailed herein provide a framework for the synthesis, characterization, and evaluation of this and related compounds.

References

The Biological Function of Cyp121A1: A Key Enzyme in Mycobacterium tuberculosis and a Prime Target for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 121A1 (Cyp121A1), encoded by the Rv2276 gene, is a heme-containing monooxygenase that has been unequivocally identified as essential for the viability of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This enzyme catalyzes a unique and vital C-C bond formation in the biosynthesis of mycocyclosin, a cyclodipeptide of unknown but critical function. Its essentiality, coupled with the absence of a human homolog, positions Cyp121A1 as a highly attractive target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the biological function of Cyp121A1, detailing its catalytic mechanism, substrate specificity, and interaction with inhibitors. Furthermore, it outlines key experimental protocols for the study of this enzyme and presents quantitative data to aid in drug discovery efforts.

Introduction to Cyp121A1

The Mycobacterium tuberculosis genome encodes 20 cytochrome P450 enzymes, a remarkably large number for a bacterium, suggesting their significant role in the pathogen's survival and virulence.[3] Among these, Cyp121A1 has garnered significant attention due to gene knockout studies demonstrating its indispensability for Mtb's growth.[1] Cyp121A1 is part of a two-gene operon, alongside Rv2275, which encodes the cyclodipeptide synthase responsible for producing cyclo(L-Tyr-L-Tyr) (cYY).[1][4][5] Cyp121A1 then catalyzes the final step in the biosynthesis of mycocyclosin from cYY.[4][5][6]

Catalytic Function and Mechanism

Cyp121A1 catalyzes an unusual intramolecular carbon-carbon coupling reaction, converting cyclo(L-Tyr-L-Tyr) to mycocyclosin.[7][4][6] This reaction is distinct from the typical monooxygenase activity of many P450 enzymes.

Reaction:

cyclo(L-Tyr-L-Tyr) → Mycocyclosin

The catalytic mechanism of Cyp121A1 deviates from the canonical P450 cycle. Instead of a typical monooxygenation, it employs a peroxidase-like mechanism. This involves the generation of a substrate diradical, a process that does not require the displacement of the water molecule coordinated to the heme iron.[6] One of the tyrosyl moieties of the cYY substrate approaches the heme and engages in a specific hydrogen-bonding network involving Ser-237, Gln-385, Arg-386, and water molecules, including the heme iron's sixth ligand.[7] The two carbon atoms that form the new C-C bond in mycocyclosin are initially 5.4 Å apart in the enzyme-substrate complex, suggesting that significant conformational changes in the substrate are necessary for catalysis to occur.[7]

Proposed Catalytic Pathway of Cyp121A1:

Quantitative Data

Substrate and Analogue Binding Affinity

The binding of the natural substrate, cyclo(L-Tyr-L-Tyr), and its analogues to Cyp121A1 has been characterized using UV-Vis spectroscopy. The dissociation constant (Kd) is a measure of the affinity of the enzyme for its substrate.

| Compound | Kd (µM) | Reference |

| cyclo(L-Tyr-L-Tyr) (cYY) | 21.3 ± 3.5 | [7] |

| Iodinated cYY analogue (11) | < 1 (complete high-spin shift) | [8] |

| O-Me cYY analogue (5) | 10.4 | [8] |

| Alkyl derivative (8f) | 3.7 | [9] |

| Alkyl derivative (8g) | 1.6 | [9] |

| Alkyl derivative (8h) | 1.2 | [9] |

Inhibitor Binding Affinity and Potency

A range of compounds, particularly azole-based inhibitors, have been shown to bind to Cyp121A1 with high affinity and inhibit its function. The half-maximal inhibitory concentration (IC50) reflects the potency of an inhibitor.

| Inhibitor | Kd (nM) | IC50 (µM) | Reference |

| Clotrimazole | 73-136 | - | [3] |

| Econazole | 73-136 | - | [3] |

| Miconazole | 73-136 | - | [3] |

| Aminophenyl-substituted compound | 15 | - | [9] |

| Compound 10f (pyrazole derivative) | 220 ± 10 | - | [10] |

| Azole piperazine derivative (L15) | - | 0.7 µg/mL (MIC50) | [11] |

| Azole piperazine derivative (L21) | - | 0.5 µg/mL (MIC50) | [11] |

Note: MIC (Minimum Inhibitory Concentration) values are against whole Mtb cells and reflect overall antibacterial activity, which may be influenced by factors beyond direct Cyp121A1 inhibition.

Enzymatic Kinetic Parameters

Detailed kinetic parameters for the Cyp121A1-catalyzed reaction are not extensively reported in the literature, which presents an area for future research. The determination of kcat and Km would provide a more complete understanding of the enzyme's catalytic efficiency.

Experimental Protocols

Recombinant Cyp121A1 Expression and Purification in E. coli

This protocol outlines the general steps for producing and purifying recombinant Cyp121A1.

Workflow for Cyp121A1 Expression and Purification:

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Structure and Mechanism of the Mycobacterium tuberculosis Cyclodityrosine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and structural basis of the reaction catalyzed by CYP121, an essential cytochrome P450 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Mycocyclosin Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mycocyclosin biosynthesis pathway in Mycobacterium tuberculosis. Mycocyclosin is a secondary metabolite whose biosynthesis is crucial for the in vitro viability of this pathogenic bacterium, making its enzymatic machinery a promising target for novel anti-tuberculosis drug development. This document details the core enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of mycocyclosin is a two-step enzymatic process involving a cyclodipeptide synthase and a cytochrome P450 enzyme.[1] The pathway begins with the formation of a cyclic dipeptide, cyclo(L-tyrosyl-L-tyrosyl) (cYY), which then undergoes an intramolecular C-C bond formation to yield the final product, mycocyclosin. The genes encoding these enzymes are located in a conserved operon in M. tuberculosis.[1]

Step 1: Synthesis of cyclo(L-tyrosyl-L-tyrosyl) (cYY)

The initial step is the ATP-independent formation of cYY, catalyzed by a cyclodipeptide synthase encoded by the gene Rv2275.[1] This enzyme utilizes two molecules of L-tyrosyl-tRNATyr, diverting them from their primary role in protein synthesis.[1][2] This direct link between primary and secondary metabolism is a key feature of this pathway.[3]

Step 2: Oxidative Cross-Linking to Mycocyclosin

The second and final step is the intramolecular C-C cross-linking of cYY to form mycocyclosin. This reaction is catalyzed by the cytochrome P450 enzyme CYP121A1 (also known as mycocyclosin synthase), encoded by the gene Rv2276.[1][4][5][6] This enzyme performs a unique oxidative dehydrogenative cross-coupling between the ortho-positions of the phenolic hydroxyl groups of the two tyrosine residues within cYY.[1][5][6] Notably, this P450-catalyzed reaction does not involve the incorporation of oxygen into the final product.[7] Genetic knockout studies have demonstrated that CYP121A1 is essential for the in vitro growth of M. tuberculosis, highlighting its potential as a therapeutic target.[1][4]

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetics for the enzymes in the mycocyclosin biosynthesis pathway are not extensively reported in publicly available literature. However, some studies have focused on the inhibitory activity of various compounds against CYP121A1.

| Compound Class | Example Compound(s) | Target Enzyme | Activity Metric | Reported Value(s) | Reference |

| 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine derivatives | Halogenated and alkylated derivatives | CYP121A1 | MIC | 6.25 µg/mL | [1] |

| Imidazole-based inhibitors | Various | CYP121A1 | IC50 | Not specified | [1] |

Note: MIC (Minimum Inhibitory Concentration) values are against whole M. tuberculosis cells and reflect the overall effect on bacterial growth, which is dependent on CYP121A1 activity.

Experimental Protocols

The study of the mycocyclosin biosynthesis pathway has employed a range of biochemical and biophysical techniques. Below are generalized protocols for key experiments based on descriptions in the cited literature.

In Vitro Reconstitution of Mycocyclosin Biosynthesis

This protocol aims to produce mycocyclosin from its precursors in a cell-free environment using purified enzymes.

Materials:

-

Purified Rv2275 (cyclodipeptide synthase)

-

Purified CYP121A1 (mycocyclosin synthase)

-

L-tyrosyl-tRNATyr

-

NADPH

-

Cytochrome P450 reductase

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., methanol or acetonitrile)

-

LC-MS system for product analysis

Protocol:

-

Set up a reaction mixture containing the reaction buffer, L-tyrosyl-tRNATyr, and purified Rv2275.

-

Incubate the mixture to allow for the synthesis of cYY.

-

To a separate reaction, or to the same reaction after a defined period, add purified CYP121A1, NADPH, and a suitable cytochrome P450 reductase.

-

Incubate the second reaction mixture to allow for the conversion of cYY to mycocyclosin.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS to detect and quantify cYY and mycocyclosin.

CYP121A1 Enzyme Inhibition Assay

This protocol is used to screen for and characterize inhibitors of CYP121A1.

Materials:

-

Purified CYP121A1

-

Substrate: cYY

-

Electron donor system (e.g., NADPH and cytochrome P450 reductase, or a chemical reductant like sodium dithionite)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Detection method: This can be based on substrate consumption or product formation (LC-MS), or a spectroscopic method monitoring NADPH consumption.

Protocol:

-

Prepare a reaction mixture containing CYP121A1 in the assay buffer.

-

Add the test compound at various concentrations. A control reaction with solvent only should be included.

-

Pre-incubate the enzyme and inhibitor mixture.

-

Initiate the reaction by adding cYY and the electron donor system.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction.

-

Measure the enzyme activity using the chosen detection method.

-

Calculate the percentage of inhibition and, if applicable, determine the IC50 value.

Gene Knockout and Phenotypic Analysis

This protocol aims to confirm the essentiality of the mycocyclosin biosynthesis genes in M. tuberculosis.

Materials:

-

M. tuberculosis wild-type strain

-

Specialized vectors for homologous recombination or CRISPR-based gene editing

-

Appropriate antibiotic selection markers

-

Growth media (e.g., Middlebrook 7H9 or 7H10)

-

Microscopy equipment

-

Instruments for measuring bacterial growth (e.g., spectrophotometer for optical density, or colony-forming unit counting)

Protocol:

-

Construct a deletion vector targeting Rv2275 or Rv2276.

-

Transform the vector into M. tuberculosis.

-

Select for transformants that have undergone the desired homologous recombination event, resulting in the deletion of the target gene.

-

Confirm the gene knockout by PCR and/or Southern blotting.

-

Compare the growth phenotype of the knockout mutant with the wild-type strain under standard laboratory conditions.

-

Monitor for any morphological or other phenotypic changes.

Conclusion

The mycocyclosin biosynthesis pathway represents a critical metabolic route for M. tuberculosis and a validated target for drug discovery. The key enzymes, Rv2275 and CYP121A1, offer distinct opportunities for the development of novel inhibitors. Further research into the detailed kinetics of these enzymes, their structural biology, and the physiological role of mycocyclosin will be instrumental in advancing the development of new anti-tuberculosis therapies. The experimental protocols and data presented in this guide provide a foundation for researchers entering this important field.

References

- 1. Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Scalable Synthesis of Mycocyclosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ENZYME - 1.14.19.70 mycocyclosin synthase [enzyme.expasy.org]

Cyp121A1: A Promising Therapeutic Target for Tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the urgent discovery and development of novel therapeutic agents that act on new molecular targets. Among the promising new targets is Cyp121A1, a cytochrome P450 enzyme essential for the viability of M. tuberculosis. This technical guide provides a comprehensive overview of Cyp121A1, including its structure, function, and mechanism of action, with a focus on its validation as a drug target. Detailed experimental methodologies and quantitative data are presented to aid researchers and drug development professionals in their efforts to design and develop effective Cyp121A1 inhibitors as next-generation anti-TB drugs.

Introduction: The Role and Essentiality of Cyp121A1

Cyp121A1 is a heme-containing monooxygenase that is crucial for the survival of M. tuberculosis H37Rv, as demonstrated by gene knockout studies which indicated that its absence is lethal to the bacterium.[1][2] Unlike many other P450 enzymes, Cyp121A1 is not involved in xenobiotic metabolism but plays a specific role in the biosynthesis of a crucial secondary metabolite.

The primary function of Cyp121A1 is to catalyze an unusual C-C bond formation in the cyclodipeptide cyclo(L-Tyr-L-Tyr) (cYY), leading to the production of mycocyclosin.[2][3][4] This reaction is a critical step in a biosynthetic pathway that appears to be unique to mycobacteria, making Cyp121A1 an attractive target for selective inhibition with minimal off-target effects in humans. The essentiality of Cyp121A1 is linked to the vital role of mycocyclosin in the bacterium, although the precise physiological function of this molecule is still under investigation.

Molecular Architecture and Active Site

The three-dimensional structure of Cyp121A1 has been extensively studied, with over 50 crystal structures available in the Protein Data Bank.[5] These studies reveal a highly rigid enzymatic architecture with a well-defined active site.[5]

The active site is characterized by a hydrophobic cavity containing the heme cofactor. The substrate, cYY, binds in a specific orientation, with one of its tyrosyl residues positioned in proximity to the heme iron.[5] Key amino acid residues, including Phe-168 and Trp-182, form π-π stacking interactions with the tyrosyl ring of the substrate, contributing to its proper positioning for catalysis.[6] A unique feature of the Cyp121A1 active site is the presence of a conserved water molecule that acts as the sixth ligand to the heme iron, even in the substrate-bound state.[5] This is in contrast to the classical P450 catalytic cycle where substrate binding typically displaces this water molecule.

Catalytic Mechanism: A Non-Classical P450 Pathway

Cyp121A1 employs a non-classical, peroxidase-like catalytic mechanism to achieve the C-C coupling of its substrate.[5][7] This mechanism deviates from the canonical P450 cycle and involves the generation of substrate-based radicals.

The proposed catalytic cycle is as follows:

-

Substrate Binding: The cYY substrate binds to the active site of Cyp121A1.

-

Radical Formation: The enzyme, likely through its compound I intermediate, abstracts a hydrogen atom from each of the two tyrosine hydroxyl groups of cYY, generating a diradical species.[7]

-

C-C Bond Formation: The two tyrosyl radicals then undergo an intramolecular coupling reaction to form the C-C bond, resulting in the formation of mycocyclosin.[7]

This unique catalytic mechanism offers distinct opportunities for the design of specific inhibitors that can target the radical intermediates or the specific protein-substrate interactions that facilitate this unusual reaction.

Caption: Proposed catalytic cycle of Cyp121A1.

Cyp121A1 as a Therapeutic Target: Validation and Inhibitor Development

The essentiality of Cyp121A1 for M. tuberculosis viability, coupled with its absence in humans, makes it an ideal target for the development of novel anti-TB drugs.[1][2]

Target Validation

The validation of Cyp121A1 as a drug target is supported by several lines of evidence:

-

Genetic Validation: Gene knockout experiments have demonstrated that cyp121A1 is an essential gene in M. tuberculosis.[2]

-

Chemical Validation: A range of azole-containing compounds, known inhibitors of P450 enzymes, have shown potent anti-mycobacterial activity and bind tightly to Cyp121A1.[8] There is a correlation between the minimum inhibitory concentration (MIC) values of these compounds against M. tuberculosis and their binding affinities for Cyp121A1.[9]

Inhibitor Screening and Potency

Various approaches, including fragment-based screening and high-throughput screening, have been employed to identify inhibitors of Cyp121A1.[10][11] These efforts have led to the discovery of several classes of inhibitors with varying potencies.

Table 1: Quantitative Data for Selected Cyp121A1 Inhibitors

| Compound Class | Inhibitor Example | Binding Affinity (KD) | IC50 | MIC against M. tb H37Rv | Reference(s) |

| Azoles | Clotrimazole | 73-136 nM | - | 11 µg/mL | [9] |

| Azoles | Econazole | - | - | 8 µg/mL | [9] |

| Azoles | Miconazole | - | - | 8 µg/mL | [9] |

| Triazol-1-yl phenol fragment | Compound 1 | 1.7 mM (initial fragment) | - | - | [10] |

| Optimized triazol-1-yl phenol | Compound 2 | 15 µM | - | - | [10] |

| Optimized retrofragment | - | 15 nM | - | - | [10] |

| Benzo[b][1][12]oxazine derivative | Compound 61 | - | - | ~6.25 µM (2.2 µg/mL) | [13] |

Note: Comprehensive Km and kcat values for Cyp121A1 are not consistently reported across the literature.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study Cyp121A1.

Protein Expression and Purification

Recombinant Cyp121A1 is typically expressed in Escherichia coli.[8][14]

Protocol Outline:

-

Cloning: The cyp121A1 gene is cloned into a suitable expression vector (e.g., pET vector series).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A starter culture is grown overnight and then used to inoculate a larger volume of LB medium containing the appropriate antibiotics. The culture is grown at 37°C with shaking until it reaches the mid-log phase (OD600 of 0.5-1.0).

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance heme biosynthesis, the culture can be supplemented with FeSO4 and δ-aminolevulinic acid.[14]

-

Harvesting: Cells are harvested by centrifugation after several hours of induction.

-

Lysis: The cell pellet is resuspended in a lysis buffer containing protease inhibitors and lysed by sonication or other mechanical means.

-

Purification: The soluble fraction is clarified by centrifugation and the protein is purified to homogeneity using a combination of chromatographic techniques, such as ion-exchange and hydrophobic interaction chromatography.[8]

Enzyme Activity Assay

The catalytic activity of Cyp121A1 can be monitored by measuring the conversion of its substrate, cYY, to the product, mycocyclosin, using High-Performance Liquid Chromatography (HPLC).[12]

Protocol Outline:

-

Reaction Mixture: A reconstituted functional assay is set up containing purified Cyp121A1, its substrate cYY, and a suitable redox partner system (e.g., spinach ferredoxin and ferredoxin reductase) in an appropriate buffer.

-

Initiation: The reaction is initiated by the addition of NADPH.

-

Time-course Sampling: Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched (e.g., by acidification).[12]

-

HPLC Analysis: The samples are analyzed by reverse-phase HPLC to separate the substrate (cYY) and the product (mycocyclosin).

-

Quantification: The depletion of the substrate peak and the appearance of the product peak are monitored and quantified, often using an internal standard for normalization.[12]

Inhibitor Screening Workflow

Fragment-based screening is a powerful method for identifying novel inhibitors of Cyp121A1.[10][11]

Caption: A typical workflow for fragment-based inhibitor screening.

In Vivo Validation

The efficacy of Cyp121A1 inhibitors is ultimately evaluated in animal models of tuberculosis.[15][16][17]

Common Animal Models:

-

Mouse Model: Mice are infected with M. tuberculosis via aerosol or intravenous routes to establish an acute or chronic infection. The efficacy of test compounds is assessed by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen after a period of treatment.[15]

-

Guinea Pig Model: Guinea pigs develop a more human-like pathology, including caseous necrosis in granulomas, and are also used to evaluate drug efficacy.[17]

Key Efficacy Readouts:

-

Bacterial Burden: Reduction in CFU counts in target organs.

-

Survival: Increased survival time of infected animals.

-

Pathology: Reduction in lung and spleen pathology.

-

Biomarkers: Changes in inflammatory markers or other disease-related biomarkers.

Conclusion and Future Directions

Cyp121A1 stands out as a highly promising and validated target for the development of new anti-tuberculosis drugs. Its essentiality for the bacterium, unique catalytic mechanism, and absence in humans provide a solid foundation for the design of selective and potent inhibitors. The availability of high-resolution crystal structures and established in vitro and in vivo assays will continue to facilitate structure-based drug design and the optimization of lead compounds.

Future research should focus on:

-

Elucidating the precise physiological role of mycocyclosin: A deeper understanding of its function will further solidify the rationale for targeting Cyp121A1.

-

Developing more potent and selective inhibitors: Continued efforts in medicinal chemistry, guided by structural biology, are needed to improve the potency and pharmacokinetic properties of existing inhibitor scaffolds.

-

Investigating mechanisms of resistance: As with any new drug target, it will be crucial to anticipate and understand potential mechanisms of resistance to Cyp121A1 inhibitors.

The comprehensive data and methodologies presented in this guide are intended to empower researchers and drug developers to accelerate the translation of Cyp121A1-targeted therapies from the laboratory to the clinic, offering new hope in the global fight against tuberculosis.

References

- 1. Cross-linking of dicyclotyrosine by the cytochrome P450 enzyme CYP121 from Mycobacterium tuberculosis proceeds through a catalytic shunt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Expression, purification and spectroscopic characterization of the cytochrome P450 CYP121 from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Protein Expression and Purification [protocols.io]

- 15. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]

Initial Efficacy and Mechanistic Studies of Cyp121A1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial efficacy studies and methodologies used to characterize inhibitors of Cytochrome P450 121A1 (Cyp121A1), an essential enzyme for the viability of Mycobacterium tuberculosis and a promising target for novel anti-tuberculosis drugs. While a specific compound designated "Cyp121A1-IN-1" is not identified in the current scientific literature, this document synthesizes findings on various potent inhibitors of Cyp121A1, offering insights into their mechanisms of action, inhibitory activities, and the experimental protocols employed in their evaluation.

Quantitative Efficacy of Representative Cyp121A1 Inhibitors

The inhibitory potential of compounds against Cyp121A1 is quantified through various metrics, including binding affinity (K D ), the concentration required for 50% inhibition (IC 50 ), and the minimum inhibitory concentration (MIC) against mycobacterial growth. The following table summarizes key quantitative data for a selection of well-characterized Cyp121A1 inhibitors.

| Compound Class | Specific Compound | Target | Assay Type | Reported Value | Reference |

| Azole Antifungal | Econazole | Cyp121A1 | Spectral Binding | K D not specified, but binds tightly | [1] |

| Azole Antifungal | Clotrimazole | Cyp121A1 | Spectral Binding | K D not specified, but binds tightly | [1] |

| Azole Antifungal | Miconazole | Cyp121A1 | Spectral Binding | K D not specified, but binds tightly | [1] |

| Azole Antifungal | Fluconazole | Cyp121A1 | Spectral Binding | Not specified | [2][3] |

| Fragment-Based | Triazol-1-yl phenol (Fragment 1) | Cyp121A1 | Biophysical Assays | K D = 1.5 mM | [4] |

| Fragment-Based | Optimized Compound 2 | Cyp121A1 | Biophysical Assays | K D = 15 µM | [4] |

| Imidazole-Derived | Compound I:47 | M. bovis BCG | Growth Inhibition | MIC 50 = 4.0 µM | [5] |

| Imidazole-Derived | Compound L15 | M. bovis BCG | Growth Inhibition | MIC 50 = 1.8 µM | [5] |

| Imidazole-Derived | Compound L21 | M. bovis BCG | Growth Inhibition | MIC 50 = 1.5 µM | [5] |

| Repurposed Drug | Antrafenine | Cyp121A1 | In Silico Docking | Binding Affinity = -12.6 kcal/mol | [6] |

Mechanism of Action of Cyp121A1 and Its Inhibition

Cyp121A1 is a cytochrome P450 enzyme that catalyzes an essential and unusual intramolecular C-C cross-linking of the cyclodipeptide cyclo(L-Tyr-L-Tyr) (cYY) to form mycocyclosin.[1][6] This reaction is crucial for the viability of M. tuberculosis.[1] The catalytic cycle of Cyp121A1 follows a peroxidase-like mechanism.[3]

Inhibitors of Cyp121A1, particularly azole-based compounds, typically function by coordinating with the heme iron atom in the enzyme's active site. This interaction prevents the binding and subsequent oxidation of the native substrate, cYY, thereby halting the production of mycocyclosin and leading to mycobacterial cell death. Some inhibitors may also block the substrate access channel.[2][7]

Figure 1: Simplified signaling pathway of Cyp121A1 catalysis and its inhibition.

Experimental Protocols

The characterization of Cyp121A1 inhibitors involves a series of in vitro and cell-based assays.

Protein Expression and Purification

-

Protocol: The cyp121a1 gene is typically cloned into an expression vector (e.g., pET-11a) and transformed into a suitable bacterial host like E. coli.[8] Protein expression is induced, and the cells are harvested and lysed. Cyp121A1 is then purified using chromatographic techniques, such as affinity chromatography (if a tag is used) followed by size-exclusion chromatography.[8]

UV-Visible Spectroscopic Binding Assays

-

Principle: This assay measures the change in the Soret peak of the heme cofactor in Cyp121A1 upon ligand binding. Type II inhibitors, such as azoles, which coordinate with the heme iron, cause a red-shift in the Soret band.

-

Protocol:

-

A solution of purified Cyp121A1 (typically 5 µM) in a suitable buffer (e.g., 200 mM ammonium acetate, pH 7.0) is prepared.[4]

-

The baseline UV-vis spectrum (approx. 350-700 nm) is recorded. The Soret peak for the unbound enzyme is typically around 416.5 nm.[4]

-

The inhibitor, dissolved in a solvent like DMSO, is titrated into the enzyme solution in increasing concentrations.[4]

-

The spectrum is recorded after each addition.

-

The change in the maximum absorbance wavelength (Δλ max ) is plotted against the inhibitor concentration to determine the dissociation constant (K D ).[4]

-

In Vitro Enzyme Inhibition Assay

-

Principle: This assay measures the ability of an inhibitor to prevent the conversion of the substrate (cYY) to the product (mycocyclosin) by Cyp121A1.

-

Protocol:

-

A reconstituted system containing purified Cyp121A1, the substrate cYY, and a reducing system is prepared.[9]

-

The inhibitor is added at various concentrations.

-

The reaction is initiated and incubated for a specific time (e.g., 0, 15, 30, 60 minutes).[9]

-

The reaction is quenched, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining substrate and the formed product.[9]

-

The percentage of inhibition is calculated, and the IC 50 value is determined by plotting inhibition against inhibitor concentration.

-

Antimycobacterial Growth Inhibition Assay

-

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of mycobacteria.

-

Protocol:

-

Mycobacterial cultures (e.g., M. bovis BCG or M. tuberculosis) are grown to a specific optical density.[5]

-

The compounds are serially diluted in a 96-well plate.

-

The bacterial culture is added to each well.

-

The plates are incubated under appropriate conditions.

-

Bacterial growth is assessed by measuring optical density or by using a viability indicator. The MIC 50 is the concentration that inhibits 50% of the bacterial growth.[5]

-

References

- 1. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 19F-NMR reveals substrate specificity of CYP121A1 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Unprecedented C-C Bond Formation by Cyp121A1: A Linchpin in Mycobacterium tuberculosis Survival and a Novel Antitubercular Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyp121A1, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis, catalyzes a novel and vital intramolecular carbon-carbon bond formation. This unprecedented reaction, central to the biosynthesis of the cyclic dipeptide mycocyclosin, deviates from the canonical monooxygenase activity of P450s, employing a peroxidase-like mechanism. This guide delves into the profound significance of this enzymatic process, detailing the molecular mechanisms, substrate specificity, and the critical role of its product in mycobacterial survival. We present a comprehensive overview of the available quantitative data, detailed experimental protocols for studying Cyp121A1, and visual representations of its catalytic cycle and associated experimental workflows. Understanding the intricacies of Cyp121A1-mediated C-C bond formation is paramount for the rational design of novel therapeutics against tuberculosis.

Introduction: The Enigmatic Role of Cyp121A1 in M. tuberculosis

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, remains a formidable global health threat, necessitating the discovery of novel drug targets. Among the 20 cytochrome P450 enzymes identified in Mtb, Cyp121A1 (encoded by Rv2276) is distinguished by its indispensability for the bacterium's survival.[1][2] Gene knockout studies have unequivocally demonstrated that the absence of Cyp121A1 is lethal to M. tuberculosis H37Rv, highlighting its potential as a high-value target for antitubercular drug development.[2]

The essentiality of Cyp121A1 is intrinsically linked to its unique catalytic function: the formation of a C-C bond between the two tyrosyl residues of its substrate, cyclo(L-Tyr-L-Tyr) (cYY).[2][3] This reaction yields mycocyclosin, a strained biaryl-containing diketopiperazine.[4][5] While the precise physiological function of mycocyclosin remains to be elucidated, the lethality associated with the disruption of its biosynthesis underscores its critical importance.[1] It is hypothesized that either mycocyclosin itself is essential, or the accumulation of the cYY substrate is toxic to the bacterium.[1]

This technical guide provides a detailed exploration of the C-C bond formation catalyzed by Cyp121A1, offering insights for researchers and professionals engaged in tuberculosis research and drug discovery.

The Catalytic Marvel: A Peroxidase-like C-C Bond Formation

Unlike conventional P450 enzymes that function as monooxygenases, Cyp121A1 operates through a peroxidase-like mechanism to forge the intramolecular C-C bond in cYY.[3] This process involves the generation of substrate-based radicals and notably occurs without the displacement of the sixth water ligand from the heme iron.[3]

The proposed catalytic cycle can be summarized as follows:

-

Substrate Binding: The cyclo(L-Tyr-L-Tyr) (cYY) substrate binds to the active site of Cyp121A1.

-

Radical Generation: The enzyme, likely utilizing an activated oxygen species like Compound I (Fe(IV)=O•+), abstracts a hydrogen atom from a hydroxyl group of one of the tyrosine residues of cYY, generating a tyrosyl radical.

-

Second Radical Formation: A second one-electron oxidation event, potentially involving the other tyrosine residue, leads to the formation of a diradical species on the substrate.

-

C-C Bond Formation: The two radicals on the tyrosyl rings then couple to form the new carbon-carbon bond.

-

Product Release: The final product, mycocyclosin, is released from the active site.

This radical-mediated mechanism is a departure from the typical oxygen insertion reactions catalyzed by P450s and represents a fascinating example of enzymatic versatility.

Visualizing the Catalytic Cycle

Caption: Proposed peroxidase-like catalytic cycle of Cyp121A1 for mycocyclosin synthesis.

Substrate Specificity and Active Site Architecture

Cyp121A1 exhibits a high degree of substrate specificity for cyclo(L-Tyr-L-Tyr). Studies with various cYY analogs have revealed that modifications to the diketopiperazine (DKP) ring or the tyrosyl side chains significantly impair binding and/or turnover.[3] The enzyme's active site is a rigid and well-defined cavity that precisely accommodates the cYY substrate.[3]

Key interactions within the active site include:

-

Hydrophobic Interactions: Van der Waals contacts between cYY and hydrophobic residues such as Met-62, Val-78, Val-83, Phe-168, Trp-182, Ala-233, and Phe-280.[3]

-

Hydrogen Bonding: A direct hydrogen bond is formed between a carbonyl group of the DKP ring and the nitrogen atom of Asn85.[3] Additionally, a network of water-mediated hydrogen bonds further stabilizes the substrate in the active site.[3]

The structural rigidity of the active site and the specific interactions with the substrate are crucial for the precise positioning of the tyrosyl residues for the radical-mediated C-C bond formation.

Quantitative Data on Cyp121A1 Interactions

Table 1: Binding Affinities of Selected Ligands for Cyp121A1

| Ligand | Type | Binding Constant (Kd/Ks) (µM) | Method |

| cyclo(L-Tyr-L-Tyr) (cYY) | Substrate | ~10 - 30 | UV-vis Spectroscopy |

| cYY analog (iodinated) | Substrate Analog | Lower than cYY (tighter binding) | UV-vis Spectroscopy |

| cYY analog (O-methylated) | Substrate Analog | 10.4 | UV-vis Spectroscopy |

| Fluconazole | Inhibitor | - | Binds via a water molecule |

| Econazole | Inhibitor | 0.043 | UV-vis Spectroscopy |

| Ketoconazole | Inhibitor | 7.66 | UV-vis Spectroscopy |

| Imidazole derivative (11f) | Inhibitor | 11.73 | UV-vis Spectroscopy |

| Imidazole derivative (11h) | Inhibitor | 17.72 | UV-vis Spectroscopy |

| Triazole derivative (12b) | Inhibitor | 5.13 | UV-vis Spectroscopy |

Note: The binding constants are compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the C-C bond formation by Cyp121A1.

Expression and Purification of Recombinant Cyp121A1

A standard protocol for obtaining purified Cyp121A1 involves its heterologous expression in Escherichia coli.

Workflow for Cyp121A1 Expression and Purification

Caption: General workflow for the expression and purification of recombinant Cyp121A1.

Protocol:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the Cyp121A1 gene, typically with an N-terminal His-tag for purification.

-

Culture Growth: Inoculate a small volume of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture for several hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Purification: Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute Cyp121A1 with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Reconstituted Functional Assay

To assess the C-C bond formation activity of Cyp121A1, an in vitro reconstituted system is employed. This typically involves the purified enzyme, its substrate, and a redox partner system to provide the necessary electrons.

Workflow for Reconstituted Functional Assay

Caption: Workflow for the in vitro reconstituted functional assay of Cyp121A1.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4). The mixture should contain purified Cyp121A1 (e.g., 1-5 µM), the substrate cYY (e.g., 50-100 µM), and a redox partner system. A common system uses spinach ferredoxin and ferredoxin reductase with NADPH as the electron source. Alternatively, a "peroxide shunt" can be used with an oxidant like hydrogen peroxide or peracetic acid.[6]

-

Initiation and Incubation: Initiate the reaction by adding the final component (e.g., NADPH or peroxide). Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).[7]

-

Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of acetonitrile or by acidification.

-

Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for the presence of the product, mycocyclosin, and the depletion of the substrate, cYY, using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Analysis of Mycocyclosin Formation

Reverse-phase HPLC is a standard method for separating and quantifying cYY and mycocyclosin.

Protocol:

-

Column: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

-

Detection: Monitor the elution of compounds using a UV detector at a wavelength of approximately 280 nm.

-

Quantification: Identify and quantify the peaks corresponding to cYY and mycocyclosin by comparing their retention times and peak areas to those of authentic standards. The elution time for mycocyclosin is typically shorter than that of cYY.[7]

Spectral Binding Assay

UV-visible spectroscopy can be used to determine the binding affinity of substrates and inhibitors to Cyp121A1 by monitoring changes in the heme Soret peak.

Protocol:

-

Sample Preparation: Prepare a solution of purified Cyp121A1 (e.g., 1-5 µM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) in a quartz cuvette.

-

Baseline Spectrum: Record the baseline UV-visible spectrum of the enzyme from approximately 350 to 700 nm.

-

Titration: Add small aliquots of a concentrated stock solution of the ligand (e.g., cYY or an inhibitor) to the cuvette and record the spectrum after each addition.

-

Data Analysis: Plot the change in absorbance at the Soret peak maximum against the ligand concentration. Fit the data to a suitable binding equation (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd) or spectral binding constant (Ks).

Cyp121A1 as a Therapeutic Target

The essentiality of Cyp121A1 in M. tuberculosis and its unique catalytic mechanism make it an attractive target for the development of novel anti-tuberculosis drugs. The high substrate specificity of Cyp121A1 suggests that inhibitors designed to mimic the cYY substrate could be highly selective for the mycobacterial enzyme with minimal off-target effects on human P450s.

Several classes of inhibitors have been investigated, including azole-based compounds and substrate analogs.[1] The development of potent and selective Cyp121A1 inhibitors represents a promising avenue for combating drug-resistant tuberculosis.

Conclusion

The C-C bond formation catalyzed by Cyp121A1 is a remarkable example of enzymatic innovation in Mycobacterium tuberculosis. This unique peroxidase-like reaction is essential for the bacterium's survival, making Cyp121A1 a compelling target for novel therapeutic interventions. Further elucidation of the precise physiological role of mycocyclosin and detailed kinetic characterization of the enzyme will undoubtedly accelerate the development of next-generation antitubercular agents. This guide provides a foundational understanding of the significance of Cyp121A1-mediated C-C bond formation, equipping researchers with the knowledge and methodologies to contribute to this critical area of research.

References

- 1. Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Scalable Synthesis of Mycocyclosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cross-linking of dicyclotyrosine by the cytochrome P450 enzyme CYP121 from Mycobacterium tuberculosis proceeds through a catalytic shunt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for In Vitro Assay of Cyp121A1-IN-1: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the in vitro evaluation of Cyp121A1-IN-1, a potential inhibitor of the essential Mycobacterium tuberculosis enzyme, Cytochrome P450 121A1 (Cyp121A1).

Cyp121A1 is a crucial enzyme for the viability of Mycobacterium tuberculosis, making it a prime target for the development of novel anti-tuberculosis drugs.[1][2][3] This enzyme catalyzes the unique intramolecular C-C cross-linking of two tyrosine residues within the cyclodipeptide substrate, cyclo(l-Tyr-l-Tyr) (cYY).[4][5] The following application notes and protocols detail the necessary steps to assess the inhibitory potential of this compound against this vital enzyme.

I. Principle of the Assay

The in vitro assay for Cyp121A1 activity is a reconstituted system that mimics the physiological electron transfer chain. The assay measures the conversion of the substrate, cYY, to its product, mycocyclosin. The inhibitory effect of this compound is determined by quantifying the reduction in product formation in the presence of the inhibitor. The reaction progress can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.[5][6]

II. Signaling Pathway and Experimental Workflow

The catalytic cycle of Cyp121A1 involves the transfer of electrons from NADPH through a reductase and an iron-sulfur protein to the heme center of the P450 enzyme, which then activates molecular oxygen to catalyze the substrate oxidation.

The experimental workflow for assessing the inhibitory activity of this compound is a multi-step process that begins with the preparation of reagents and culminates in data analysis.

III. Materials and Reagents

| Reagent | Supplier | Catalogue No. | Storage |

| Purified recombinant Cyp121A1 | In-house or Commercial | - | -80°C |

| Cyclo(l-Tyr-l-Tyr) (cYY) | Commercial | e.g., Sigma-Aldrich | -20°C |

| This compound | Synthesized or Commercial | - | -20°C |

| Spinach Ferredoxin | Commercial | e.g., Sigma-Aldrich | -20°C |

| Spinach Ferredoxin-NADP⁺ Reductase | Commercial | e.g., Sigma-Aldrich | -20°C |

| NADPH, tetrasodium salt | Commercial | e.g., Sigma-Aldrich | -20°C |

| Potassium Phosphate Buffer (pH 7.2) | In-house preparation | - | 4°C |

| Acetonitrile (HPLC grade) | Commercial | - | Room Temp. |

| Dimethyl Sulfoxide (DMSO) | Commercial | - | Room Temp. |

IV. Experimental Protocols

A. Reagent Preparation

-

Potassium Phosphate Buffer (1 M, pH 7.2): Prepare a 1 M stock solution of potassium phosphate buffer and adjust the pH to 7.2.

-

Cyp121A1 Enzyme Stock: Dilute the purified Cyp121A1 enzyme to a final concentration of 50 µM in 100 mM potassium phosphate buffer (pH 7.2).

-

cYY Substrate Stock (10 mM): Dissolve cYY in DMSO to make a 10 mM stock solution.

-

This compound Inhibitor Stock (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution. Prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.

-

Spinach Ferredoxin Stock (100 µM): Reconstitute spinach ferredoxin in 100 mM potassium phosphate buffer (pH 7.2) to a final concentration of 100 µM.

-

Spinach Ferredoxin-NADP⁺ Reductase Stock (10 U/mL): Reconstitute the reductase in 100 mM potassium phosphate buffer (pH 7.2) to a final concentration of 10 U/mL.

-

NADPH Stock (100 mM): Prepare a 100 mM stock solution of NADPH in 100 mM potassium phosphate buffer (pH 7.2) immediately before use.

B. In Vitro Inhibition Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as described in the table below. Pre-incubate the mixture for 5 minutes at 37°C.

| Component | Stock Concentration | Volume (µL) | Final Concentration |

| Potassium Phosphate Buffer (pH 7.2) | 1 M | 6 | 60 mM |

| Cyp121A1 | 50 µM | 1 | 5 µM |

| Spinach Ferredoxin | 100 µM | 1 | 1 µM |

| Spinach Ferredoxin-NADP⁺ Reductase | 10 U/mL | 1 | 0.1 U/mL |

| cYY | 10 mM | 1 | 100 µM |

| This compound (or DMSO for control) | Variable | 1 | Variable |

| Water | - | to 99 µL | - |

-

Reaction Initiation: Start the reaction by adding 1 µL of 100 mM NADPH to bring the total reaction volume to 100 µL. The final concentration of NADPH will be 1 mM.[5]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile.

-

Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

C. HPLC Analysis

-

HPLC System: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used. The exact gradient will need to be optimized to achieve good separation of the substrate (cYY) and the product (mycocyclosin).

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Quantification: Integrate the peak areas of the substrate and product. The amount of product formed is proportional to the enzyme activity.

V. Data Presentation and Analysis